molecular formula C12H18BrClN2O2S B2452869 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1353978-73-0

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B2452869
CAS RN: 1353978-73-0
M. Wt: 369.7
InChI Key: CHQUJFYGOJNLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H18BrClN2O2S . It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is complex, involving several functional groups including a bromo-substituted benzene ring, a sulfonamide group, and a piperidine ring .

Scientific Research Applications

HIV-1 Infection Prevention

Research has shown interest in methylbenzenesulfonamide compounds due to their active groups like pyridine, benzenesulfonyl, and bromine atoms. These small molecular antagonists are being explored for use as targeting preparations in the prevention of human HIV-1 infection. For example, the compound 4-methyl-N-ethyl-N-(piperidin-4-yl)benzenesulfonamide has been synthesized and characterized, showing potential as candidate compounds for drug development in this field (Cheng De-ju, 2015).

Antimicrobial Activity

Some novel derivatives of the benzenesulfonamide class, such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, have been synthesized and found to exhibit significant antimicrobial activity on various strains of microbes. This highlights their potential in the development of new antimicrobial agents (N. Desai, Atul H. Makwana, R. Senta, 2016).

Photodynamic Therapy for Cancer Treatment

Compounds like zinc phthalocyanine substituted with benzenesulfonamide derivatives have been synthesized and show promising properties for use in photodynamic therapy, a treatment modality for cancer. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are vital for Type II mechanisms in cancer treatment (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Inhibitors for Various Diseases

Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed and tested as inhibitors of human carbonic anhydrase isoforms, which are involved in diseases like glaucoma, epilepsy, obesity, and cancer. Some of these compounds have shown potent inhibitory effects, especially against the tumor-associated isoform hCA IX, indicating their potential as drug candidates (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).

Phospholipase A2 Inhibition

A series of N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino benzenesulfonamides have been synthesized and evaluated as inhibitors of membrane-bound phospholipase A2. These inhibitors have shown significant effects in reducing the size of myocardial infarction in experimental models, suggesting their potential therapeutic application in cardiovascular diseases (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of this compound and its potential applications in drug design.

properties

IUPAC Name

3-bromo-N-methyl-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c1-15(11-5-7-14-8-6-11)18(16,17)12-4-2-3-10(13)9-12;/h2-4,9,11,14H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQUJFYGOJNLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N-methyl-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.